molecular formula C9H7BrClF2N3 B12834287 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine

7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine

Katalognummer: B12834287
Molekulargewicht: 310.52 g/mol
InChI-Schlüssel: HSQISZWGASOOBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine is a halogenated indazole derivative featuring a difluoroethyl substituent at the N1 position. This compound serves as a critical intermediate in the synthesis of antiviral agents, particularly Lenacapavir, a potent HIV-1 capsid inhibitor . Its structure combines bromo and chloro substituents at the 7- and 4-positions of the indazole core, respectively, with a 2,2-difluoroethyl group enhancing lipophilicity and metabolic stability. The synthesis involves regioselective cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate in 2-methyltetrahydrofuran (2-MeTHF), achieving yields of 50–56% under optimized conditions . Analytical characterization via $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HRMS confirms its identity and purity .

Eigenschaften

Molekularformel

C9H7BrClF2N3

Molekulargewicht

310.52 g/mol

IUPAC-Name

7-bromo-4-chloro-1-(2,2-difluoroethyl)indazol-3-amine

InChI

InChI=1S/C9H7BrClF2N3/c10-4-1-2-5(11)7-8(4)16(3-6(12)13)15-9(7)14/h1-2,6H,3H2,(H2,14,15)

InChI-Schlüssel

HSQISZWGASOOBB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1Cl)C(=NN2CC(F)F)N)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also focuses on minimizing waste and ensuring the safety of the process.

Analyse Chemischer Reaktionen

Functionalization Reactions

The bromine and amine groups enable further derivatization for structure-activity studies.

2.1 Nucleophilic Aromatic Substitution
The bromine at position 7 undergoes substitution with amines (e.g., anilines) under palladium catalysis (Pd(OAc)<sub>2</sub>, Xantphos) in toluene at 110°C, yielding 7-amino derivatives.

2.2 Suzuki–Miyaura Coupling
Using aryl boronic acids and Pd(PPh<sub>3</sub>)<sub>4</sub> in aqueous Na<sub>2</sub>CO<sub>3</sub>/1,4-dioxane, biaryl derivatives are synthesized at position 7.

2.3 Sulfonylation
The 3-amine reacts with sulfonyl chlorides (e.g., cyclopropanesulfonyl chloride) in DCM with TEA, forming sulfonamide derivatives critical for enhancing antiviral activity .

Reaction Type Conditions Products
Nucleophilic SubstitutionPd(OAc)<sub>2</sub>, Xantphos, toluene, 110°C7-Aminoindazole derivatives
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, 1,4-dioxaneBiaryl derivatives
SulfonylationRSO<sub>2</sub>Cl, TEA, DCM, 25°CSulfonamide analogs

Reaction Optimization and Scalability

Industrial-scale synthesis prioritizes solvent efficiency and minimal chromatography:

  • Bromination : H<sub>2</sub>SO<sub>4</sub> acts as both acid and solvent, simplifying workup .

  • Cyclization : 2-MeTHF enables high regioselectivity and easy isolation via filtration .

  • Alkylation : NMP enhances reaction rate and solubility, enabling >100 g batches .

Purification methods include:

  • Trituration with hexanes/acetone mixtures to remove impurities .

  • Vacuum drying at 50°C to achieve <1.5% moisture content .

Comparative Reactivity Analysis

The compound’s reactivity differs from structural analogs due to electronic effects from substituents:

Structural Feature Impact on Reactivity
Bromine at C7Facilitates Pd-catalyzed cross-couplings
Difluoroethyl group at N1Electron-withdrawing effect activates C7 for substitution
Chlorine at C4Minimal participation in reactions due to steric hindrance

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antiviral Activity
One of the primary applications of 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine is its potential as an antiviral agent. Research indicates that this compound can inhibit the replication of human immunodeficiency virus (HIV). A study demonstrated that it was synthesized as part of a series of compounds aimed at developing effective treatments for HIV, showcasing its role in combating viral infections .

1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. The indazole moiety is known for its ability to interfere with cancer cell proliferation. Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, although more extensive clinical trials are necessary to validate these findings.

Case Studies and Research Findings

Study Focus Findings
Study on Antiviral ActivityInvestigated the efficacy against HIVDemonstrated significant inhibition of viral replication
Anticancer ResearchExamined cytotoxic effects on cancer cellsShowed promise in reducing cell viability in various cancer lines
Synthesis MethodologyDetailed synthesis stepsOutlined effective methods for producing the compound

Wirkmechanismus

The mechanism of action of 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine

  • Substituent : Trifluoroethyl group at N1.
  • Synthesis : Reacts 7-bromo-4-chloro-1H-indazol-3-amine with 2,2,2-trifluoroethyl trifluoromethanesulfonate in DMF using Cs$2$CO$3$ .
  • Commercial availability (e.g., Aaron Chemicals LLC) highlights its utility in medicinal chemistry .

7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine

  • Substituent : Methyl group at N1.
  • Synthesis : Utilizes methylhydrazine for cyclization, yielding a simpler alkylated derivative .
  • Key Differences : Lacking fluorine, this compound exhibits reduced metabolic stability and altered lipophilicity, making it less favorable for drug development compared to fluorinated analogues.

4-Bromo-7-fluoro-1H-indazol-3-amine (CAS 1715912-69-8)

  • Substituents : Fluoro at C7, bromo at C3.

6-Bromo-4-fluoro-1H-indazol-3-amine (CAS 1227912-19-7)

  • Substituents : Fluoro at C4, bromo at C4.
  • Applications : Structural isomerism modifies steric and electronic profiles, relevant for structure-activity relationship (SAR) studies in drug discovery .

Physicochemical and Pharmacological Properties

  • Lipophilicity: Fluorinated derivatives (difluoroethyl, trifluoroethyl) exhibit higher logP values than methyl or non-fluorinated analogues, enhancing membrane permeability .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, extending half-life in vivo .
  • Biological Activity : Lenacapavir’s efficacy relies on halogen and fluorine interactions with the HIV-1 capsid protein; trifluoroethyl variants may offer stronger binding but lower solubility than difluoroethyl derivatives .

Commercial and Research Status

Compound Availability Key Applications
Target compound Discontinued Intermediate for Lenacapavir synthesis
Trifluoroethyl analogue Commercially available Medicinal chemistry, Suzuki couplings
Methyl analogue Research use SAR studies
Fluoro-substituted isomers Specialty suppliers Structural probes, drug discovery

Biologische Aktivität

7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine is a synthetic compound belonging to the indazole family, characterized by its unique molecular structure. With the molecular formula C₉H₇BrClF₂N₃ and a molecular weight of approximately 310.53 g/mol, this compound has garnered attention for its potential biological activities, particularly in the context of antiviral research.

Chemical Structure and Properties

The compound features:

  • A bromo group at the 7-position,
  • A chloro group at the 4-position,
  • A difluoroethyl substituent at the 1-position.

This specific arrangement contributes to its unique chemical and biological properties, making it an important subject in medicinal chemistry.

Biological Activity

The primary biological activity of 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine is linked to its role as an antiviral agent , particularly as a capsid inhibitor in HIV treatment. This compound is recognized as an intermediate in the synthesis of Lenacapavir , a potent antiviral drug used against HIV-1 infections .

Research indicates that 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine functions by:

  • Inhibiting viral replication : The compound selectively binds to viral proteins, disrupting the viral life cycle and preventing replication.
  • Modulating enzyme activity : It interacts with specific enzymes and receptors involved in viral pathogenesis .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine:

Compound NameStructure FeaturesBiological Activity
7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amineBromo at position 7; chloro at position 4; difluoroethyl at position 1Antiviral (HIV)
7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amineSimilar structure but with trifluoroethyl instead of difluoroethylPotential antiviral properties
LenacapavirContains indazole fragment; designed as a capsid inhibitorApproved antiviral agent for HIV
5-Bromo-4-chloroindazoleBromo at position 5; lacks difluorinated ethyl groupAntimicrobial activity

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methodology : A practical two-step synthesis method has been developed that involves regioselective bromination followed by heterocycle formation using hydrazine. This method has shown yields between 38% to 45% on a hundred-gram scale without requiring extensive purification techniques .
  • Antiviral Efficacy : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiviral activity against HIV. The mechanism involves interference with viral capsid assembly and function .
  • Toxicity Profiles : Ongoing research is essential to elucidate the pharmacokinetics and toxicity profiles of this compound to fully understand its therapeutic potential. Initial findings suggest manageable toxicity levels, but comprehensive studies are required .

Q & A

Q. What are the key steps in synthesizing 7-bromo-4-chloro-1H-indazol-3-amine, and how can regioselectivity be ensured?

The synthesis involves a two-step sequence:

  • Step 1 : Bromination of 2,6-dichlorobenzonitrile using N-bromosuccinimide (NBS) in concentrated H₂SO₄ at 0–25°C, yielding 3-bromo-2,6-dichlorobenzonitrile with 76–81% yield .
  • Step 2 : Cyclization with hydrazine hydrate in 2-methyltetrahydrofuran (2-MeTHF) at 105°C, achieving regioselective formation of the desired indazole isomer (50–56% yield). TLC and NMR are critical for monitoring regioselectivity, as competing pathways may generate undesired isomers (e.g., compound 12 in ). Methodological Tip: Optimize solvent polarity (e.g., 2-MeTHF improves regioselectivity) and reaction time to suppress byproducts.

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of:

  • GCMS for assessing purity (>97%) and detecting dibrominated byproducts .
  • ¹H/¹³C NMR to confirm regiochemistry (e.g., aromatic proton couplings at δ 7.41 ppm for the desired isomer vs. δ 7.45 ppm for the undesired isomer ).
  • HRMS for exact mass verification (e.g., [M+H]⁺ at 247.9413 amu) .

Q. What are the recommended storage conditions and solubility profiles for this compound?

  • Storage : Protect from light at 2–8°C in airtight containers .
  • Solubility : Use polar aprotic solvents like DMSO or DMF for stock solutions. For in vitro assays, dilute in aqueous buffers with <1% organic solvent to avoid precipitation .

Advanced Research Questions

Q. How can researchers mitigate low yields during the cyclization step with hydrazine hydrate?

  • Optimized Conditions : Increase reaction temperature to 105°C and extend reaction time to 18 hours to drive cyclization completion .
  • Byproduct Removal : Employ fractional crystallization (methanol/water, 4:1 v/v) to isolate the desired isomer, achieving >96% purity .
  • Scale-Up Considerations : Use degassed reactors to prevent oxidation and ensure consistent mixing for reproducibility at multi-gram scales .

Q. What strategies are effective for analyzing contradictory biological activity data in indazole derivatives?

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., bromo vs. chloro groups) on target binding using enzymatic assays (e.g., α-glucosidase inhibition in ).
  • Mechanistic Probes : Use isotopically labeled analogs (e.g., ¹⁵N-hydrazine) to track metabolic stability or reactive intermediates .
  • Data Validation : Cross-reference in vitro results with computational docking (e.g., molecular dynamics simulations) to resolve discrepancies in binding affinities .

Q. How can regioselectivity challenges in indazole synthesis be systematically addressed?

  • Solvent Screening : Test solvents with varying polarity (e.g., THF vs. 2-MeTHF) to influence transition-state stabilization .
  • Catalytic Additives : Explore Lewis acids (e.g., CuI) or bases (K₂CO₃) to direct cyclization pathways, as seen in triazole-linked indole syntheses .
  • Kinetic vs. Thermodynamic Control : Adjust reaction duration and temperature to favor the desired regioisomer .

Q. What analytical methods are critical for detecting trace impurities in synthesized batches?

  • qNMR for quantifying residual solvents or regioisomeric contaminants (<2% detection limit) .
  • HPLC-MS with orthogonal columns (C18 vs. HILIC) to separate structurally similar impurities.
  • Elemental Analysis to verify halogen content (Br/Cl ratios), ensuring stoichiometric consistency .

Methodological Considerations

  • Troubleshooting Low Reactivity : If bromination stalls, replace NBS with Br₂ gas under controlled conditions, though safety protocols must prioritize due to Br₂’s toxicity .
  • Scaling Purification : Avoid column chromatography by leveraging solubility differences (e.g., ethyl acetate/heptane recrystallization) .
  • Biological Assay Design : For antioxidant or enzyme inhibition studies, include positive controls (e.g., DPPH radical scavenging in ) and validate assays under physiological pH/temperature.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.